Tetradecyl-CoA (triammonium)

Description

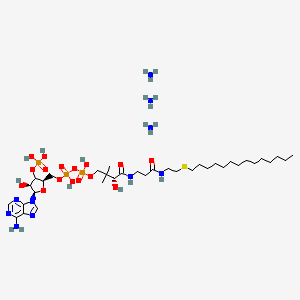

Tetradecyl-CoA (triammonium) (CAS 852043-48-2) is a coenzyme A (CoA) derivative featuring a 14-carbon (tetradecyl) acyl chain linked to CoA via a thioester bond, with triammonium as the counterion. This compound plays a critical role in lipid metabolism, particularly in fatty acid elongation and β-oxidation pathways . Its synthesis involves trans-thiol esterification of 3-ketoacyl thiophenyl esters with CoA, as described in protocols optimized for varying acyl chain lengths . The triammonium salt enhances solubility in aqueous buffers, making it suitable for enzymatic assays and lipidomic studies .

Properties

Molecular Formula |

C35H73N10O16P3S |

|---|---|

Molecular Weight |

1015.0 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecylsulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;azane |

InChI |

InChI=1S/C35H64N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-62-20-18-37-26(43)16-17-38-33(46)30(45)35(2,3)22-55-61(52,53)58-60(50,51)54-21-25-29(57-59(47,48)49)28(44)34(56-25)42-24-41-27-31(36)39-23-40-32(27)42;;;/h23-25,28-30,34,44-45H,4-22H2,1-3H3,(H,37,43)(H,38,46)(H,50,51)(H,52,53)(H2,36,39,40)(H2,47,48,49);3*1H3/t25-,28+,29?,30+,34-;;;/m1.../s1 |

InChI Key |

JDSLZFDMZLUDIT-YRLWULOZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Canonical SMILES |

CCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl-CoA (triammonium) typically involves the reaction of tetradecanoic acid with coenzyme A in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction is catalyzed by acyl-CoA synthetase, an enzyme that facilitates the formation of the thioester bond between the fatty acid and CoA .

Industrial Production Methods

Industrial production of Tetradecyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction mixture is then purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl-CoA (triammonium) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce energy in the form of adenosine triphosphate (ATP).

Reduction: It can be reduced to form different fatty acids.

Substitution: It can participate in substitution reactions where the CoA group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Requires oxygen and enzymes such as acyl-CoA oxidase.

Reduction: Involves reducing agents like nicotinamide adenine dinucleotide phosphate (NADPH).

Substitution: Utilizes various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Produces acetyl-CoA and ATP.

Reduction: Forms different fatty acids.

Substitution: Results in various acyl derivatives.

Scientific Research Applications

Tetradecyl-CoA (triammonium) has numerous applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and other related enzymes.

Biology: Plays a role in studying metabolic pathways, particularly those involving fatty acid metabolism.

Medicine: Investigated for its potential in treating metabolic disorders and understanding the biochemical basis of diseases related to fatty acid metabolism.

Mechanism of Action

Tetradecyl-CoA (triammonium) exerts its effects by participating in the metabolism of fatty acids. It acts as a substrate for various enzymes, including acyl-CoA synthetases, which catalyze the formation of acyl-CoA derivatives. These derivatives are then involved in the β-oxidation pathway, leading to the production of acetyl-CoA, which enters the citric acid cycle to produce ATP. The molecular targets include enzymes involved in fatty acid metabolism, and the pathways involved are primarily those related to energy production .

Comparison with Similar Compounds

Acyl-CoA Derivatives by Chain Length

Acyl-CoA compounds differ primarily in acyl chain length, which influences solubility, enzymatic specificity, and metabolic roles.

Synthesis Efficiency : indicates that trans-thiol esterification efficiency decreases with longer chains (20% for C16 vs. 95% for C8), with C14-CoA achieving moderate conversion rates (~60-70%) .

Cationic Counterion Variants

The triammonium counterion distinguishes Tetradecyl-CoA (triammonium) from other cationic forms, such as sodium or potassium salts, affecting stability and solubility.

Triammonium salts, like triammonium citrate (CAS 3458-72-8), are known for buffering capacity, which may stabilize Tetradecyl-CoA in experimental conditions .

Functional Analogues in Lipid Research

Compounds with fluorescent or tagged acyl chains serve specialized roles but share mechanistic similarities.

Q & A

Q. What are the optimal synthetic routes for Tetradecyl-CoA (triammonium), and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling tetradecanoic acid with coenzyme A (CoA) via activation with carbodiimides (e.g., EDC/HOBt) in buffered aqueous solutions (pH 7–8). Key parameters include:

- Precursor purity : Use HPLC-purified CoA derivatives to avoid side reactions .

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) vs. aqueous buffers for yield and stability .

- Characterization : Confirm success via ESI-MS (expected m/z ~1,050–1,100) and <sup>31</sup>P NMR (δ 0–5 ppm for phosphate groups) .

- Table 1 : Example reaction conditions:

| Precursor | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| CoA-TEA | H₂O | EDC/HOBt | 68 |

| CoA-TBA | DMF | DCC | 72 |

Q. Which analytical techniques are most robust for characterizing Tetradecyl-CoA (triammonium) purity and structural integrity?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC (C18 column) with UV detection at 260 nm (CoA absorbance). Mobile phase: gradient of ammonium acetate buffer (10 mM) and acetonitrile .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ ions; compare with theoretical m/z .

- Nuclear Magnetic Resonance : <sup>1</sup>H NMR in D₂O to resolve methylene signals (δ 1.2–1.4 ppm for tetradecyl chain) .

Q. How do solubility properties of Tetradecyl-CoA (triammonium) vary with pH and ionic strength, and how can this inform experimental design?

- Methodological Answer : Solubility is pH-dependent due to the triammonium counterion. For reproducible results:

- pH titration : Measure solubility in phosphate buffer (pH 6–8) using nephelometry .

- Ionic strength effects : Add NaCl (0–150 mM) to mimic physiological conditions; observe precipitation thresholds via turbidimetry .

Advanced Research Questions

Q. How can contradictory solubility data for Tetradecyl-CoA (triammonium) in literature be resolved?

- Methodological Answer :

- Comparative analysis : Replicate conflicting studies under identical conditions (buffer composition, temperature) to isolate variables .

- Advanced techniques : Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during dissolution, resolving ambiguities in solubility thresholds .

Q. What experimental frameworks are recommended for studying acyl-CoA oxidase specificity toward Tetradecyl-CoA (triammonium) in lipid metabolism pathways?

- Methodological Answer :

- Enzyme kinetics : Conduct Michaelis-Menten assays (Vmax, Km) under controlled O₂ levels to avoid oxidase inhibition .

- Inhibitor studies : Use competitive inhibitors (e.g., octanoyl-CoA) to validate binding specificity via Lineweaver-Burk plots .

Q. How can stability studies under thermal and oxidative stress guide storage protocols for Tetradecyl-CoA (triammonium)?

- Methodological Answer :

- Accelerated degradation : Incubate at 40°C for 72 hours; monitor degradation products via LC-MS.

- Antioxidant screening : Test additives (e.g., DTT, EDTA) in lyophilized vs. liquid formulations .

Q. What computational strategies predict interactions between Tetradecyl-CoA (triammonium) and membrane-bound transporters?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with lipid bilayer models (e.g., POPC membranes) to simulate binding affinities .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of CoA-lipid complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.